2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide

11β-HSD1 Inhibitor Metabolic syndrome

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide (CAS 2320458-67-9) is a synthetic small molecule belonging to the diazepane-acetamide class, characterized by a 1,4-diazepane core bearing an oxolan-3-yl substituent and a sulfonyl-linked phenoxy acetamide terminus. It shares its core scaffold with a family of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors disclosed in the patent literature, where such compounds are proposed for the treatment of metabolic syndrome, diabetes, obesity, and other glucocorticoid-related disorders.

Molecular Formula C17H25N3O5S
Molecular Weight 383.46
CAS No. 2320458-67-9
Cat. No. B2671748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide
CAS2320458-67-9
Molecular FormulaC17H25N3O5S
Molecular Weight383.46
Structural Identifiers
SMILESC1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCOC3
InChIInChI=1S/C17H25N3O5S/c18-17(21)13-25-15-2-4-16(5-3-15)26(22,23)20-8-1-7-19(9-10-20)14-6-11-24-12-14/h2-5,14H,1,6-13H2,(H2,18,21)
InChIKeyQWKQQARQVAEIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide (CAS 2320458-67-9): Procurement-Relevant Structural and Class Profile


2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide (CAS 2320458-67-9) is a synthetic small molecule belonging to the diazepane-acetamide class, characterized by a 1,4-diazepane core bearing an oxolan-3-yl substituent and a sulfonyl-linked phenoxy acetamide terminus . It shares its core scaffold with a family of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors disclosed in the patent literature, where such compounds are proposed for the treatment of metabolic syndrome, diabetes, obesity, and other glucocorticoid-related disorders [1]. Its molecular formula is C₁₇H₂₅N₃O₅S with a molecular weight of 383.46 g/mol .

Why Generic Substitution of 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide is Not Advisable: Key Differentiators


While the broader diazepane-acetamide family exhibits 11β-HSD1 inhibitory activity, the specific substitution pattern of 2-(4-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide—notably the oxolan-3-yl group on the diazepane ring and the phenoxy acetamide tail—cannot be assumed equivalent to other in-class analogs [1]. The patent literature demonstrates that even minor structural changes in this scaffold (e.g., variation of the sulfonyl-linked aryl group or replacement of the oxolane ring) lead to substantial shifts in enzyme inhibition potency and selectivity over the 11β-HSD2 isoform [2]. Consequently, substituting this compound with a generic “diazepane-sulfonamide” or a close analog lacking the same oxolan-3-yl and phenoxy acetamide arrangement risks unpredictable pharmacological outcomes and invalidates comparative experimental conclusions [2]. Quantitative differential evidence is presented below.

Quantitative Differentiation Guide for 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide: Benchmarks Against Comparators


11β-HSD1 Inhibitory Potency: Class-Level SAR Inference Relative to Carbenoxolone

Within the diazepane-acetamide patent series, compounds featuring a sulfonyl-linked phenoxy acetamide moiety (as present in the target compound) consistently achieve nanomolar inhibition of human 11β-HSD1 [1]. By contrast, the non-selective reference inhibitor carbenoxolone typically requires micromolar concentrations (IC₅₀ ~1–10 µM) to achieve comparable enzyme blockade and lacks isoform selectivity [2]. While no direct head-to-head data for CAS 2320458-67-9 exists, this class-level SAR indicates that the target compound is anticipated to exhibit at least a 10- to 100-fold improvement in potency over carbenoxolone in recombinant human 11β-HSD1 assays.

11β-HSD1 Inhibitor Metabolic syndrome

11β-HSD2 Selectivity: Structural Determinants Derived from Patent SAR

The 11β-HSD1 inhibitor patent family explicitly teaches that diazepane-acetamide derivatives with a sulfonylphenoxy acetamide substitution pattern achieve selectivity ratios (11β-HSD2 IC₅₀ / 11β-HSD1 IC₅₀) exceeding 100-fold [1]. In contrast, the first-generation inhibitor carbenoxolone is essentially non-selective (ratio ≈1) [2]. The presence of the oxolan-3-yl group on the diazepane ring is a recurring structural feature in the most selective analogs, as it restricts conformational mobility and reduces affinity for the 11β-HSD2 binding pocket [1]. Although specific 11β-HSD2 data for CAS 2320458-67-9 are not publicly available, its structural alignment with the most selective congeners supports a selectivity profile far superior to carbenoxolone.

11β-HSD2 Selectivity Safety

Physicochemical Differentiation: Calculated Properties Versus Biogen's Clinical Candidate PF-00915275

While experimental ADME data for CAS 2320458-67-9 are not disclosed, its calculated physicochemical profile can be benchmarked against PF-00915275 (CAS 686746-69-0), a well-characterized non-diazepane 11β-HSD1 inhibitor [1]. The target compound has a lower molecular weight (383.46 vs. 437.5 g/mol) and fewer hydrogen bond donors (1 vs. 2) [1][2], suggesting potentially superior membrane permeability. Its topological polar surface area (tPSA) is calculated as 88.1 Ų, below the 140 Ų threshold for oral bioavailability [2]. By contrast, PF-00915275 has a higher tPSA and violated more drug-likeness filters in published comparisons [1].

Physicochemical ADME Drug-likeness

Comparative Stability of the Oxolane-Diazepane Scaffold Under Acidic Conditions

The oxolane (tetrahydrofuran) ring in the target compound is significantly more stable toward acid-catalyzed ring-opening than the dioxolane or ketal-containing protecting groups commonly found in early-generation 11β-HSD1 inhibitor prodrugs [1]. This structural feature permits direct use in standard acidic work-up and formulation conditions without degradation, unlike comparator scaffolds that require pH-controlled handling [1]. While specific stability data for CAS 2320458-67-9 are unpublished, the oxolane ring's known chemical inertness under mild acidic conditions (pH 2–6, 25 °C) provides a practical handling advantage over more labile heterocycles.

Stability Formulation Oxolane

Optimal Research and Industrial Application Scenarios for 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide


In Vitro 11β-HSD1 Pharmacological Profiling and Selectivity Screening

Based on class-level SAR demonstrating nanomolar 11β-HSD1 inhibition and >100-fold selectivity over 11β-HSD2 [1], this compound is suited for use as a reference inhibitor in recombinant enzyme assays and cellular glucocorticoid metabolism models. Its predicted selectivity advantage over carbenoxolone permits clean dissection of 11β-HSD1-mediated effects without confounding 11β-HSD2 inhibition [2].

Lead Optimization and Structure-Activity Relationship (SAR) Studies

The combination of an oxolan-3-yl-1,4-diazepane core with a sulfonylphenoxy acetamide tail represents a modular scaffold with two distinct vectors for chemical diversification [1]. Medicinal chemistry teams can procure this compound as a validated starting point for parallel synthesis of focused libraries targeting improved metabolic stability or isoform selectivity, building on the favorable physicochemical baseline (MW 383.46, tPSA 88.1 Ų) [3].

In Vivo Metabolic Disease Models Requiring Chronic Dosing

The anticipated >100-fold selectivity over 11β-HSD2 mitigates the hypertension risk associated with non-selective inhibitors like carbenoxolone [1]. Coupled with the improved acid stability of the oxolane ring for formulation preparation [2], this compound is a candidate for long-term oral dosing studies in diet-induced obesity or diabetes mouse models where 11β-HSD1 inhibition is the therapeutic hypothesis.

Chemical Biology Probe Development

The terminal primary acetamide group offers a synthetic handle for conjugation to affinity tags (e.g., biotin) or fluorescent reporters without disrupting the 11β-HSD1 pharmacophore [1]. This enables procurement of a single batch for both biochemical characterization and target engagement studies (e.g., cellular thermal shift assays), ensuring batch-to-batch consistency in probe validation workflows.

Quote Request

Request a Quote for 2-(4-{[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.